molecular formula C24H23ClN2O4 B309292 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

Cat. No. B309292
M. Wt: 438.9 g/mol
InChI Key: HHDQGHXTEWIKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide, also known as CEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEPM is a benzamide derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. Some studies have also suggested that 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in inflammatory cells. 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide. One area of interest is the development of new synthetic methods for 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide in various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to better understand the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-methylphenol and acetic anhydride to yield 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

properties

Product Name

4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C24H23ClN2O4/c1-3-30-19-11-7-18(8-12-19)26-24(29)17-6-13-21(25)22(14-17)27-23(28)15-31-20-9-4-16(2)5-10-20/h4-14H,3,15H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

HHDQGHXTEWIKCN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.